N-Heptanoic Acid Tianeptine Disodium Salt
Description
N-Heptanoic Acid Tianeptine Disodium Salt is a derivative of tianeptine, a tricyclic antidepressant primarily used in the treatment of major depressive disorder. This compound is known for its unique pharmacological properties, including its ability to modulate glutamate receptors and act as an atypical agonist of the μ-opioid receptor .
Properties
CAS No. |
363138-43-6 |
|---|---|
Molecular Formula |
C28H35ClN2Na2O6S |
Molecular Weight |
609.086 |
IUPAC Name |
disodium;7-[6-carboxylatohexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |
InChI |
InChI=1S/C28H37ClN2O6S.2Na/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35;;/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35);;/q;2*+1/p-2 |
InChI Key |
ZLDQAMFLXPLVBK-UHFFFAOYSA-L |
SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)[O-])CCCCCCC(=O)[O-].[Na+].[Na+] |
Synonyms |
7,7’-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7’-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianept |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Heptanoic Acid Tianeptine Disodium Salt involves the reaction of tianeptine with heptanoic acid under controlled conditions. The process typically includes:
Step 1: Formation of the tianeptine intermediate by reacting 3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-ylamine with heptanoic acid.
Step 2: Conversion of the intermediate to its disodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of high-purity reagents to ensure product quality.
- Implementation of stringent reaction conditions to maximize yield and purity.
- Employment of advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-Heptanoic Acid Tianeptine Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-Heptanoic Acid Tianeptine Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and other neurological disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of N-Heptanoic Acid Tianeptine Disodium Salt involves:
Modulation of Glutamate Receptors: The compound modulates the activity of AMPA and NMDA receptors, which play a crucial role in synaptic plasticity and neuronal communication.
Agonist of μ-Opioid Receptor: Acts as an atypical agonist of the μ-opioid receptor, contributing to its antidepressant and anxiolytic effects.
Neuroplasticity: Enhances neuroplasticity by promoting the release of brain-derived neurotrophic factor (BDNF) and inhibiting stress-induced neuronal remodeling
Comparison with Similar Compounds
Tianeptine Sodium Salt: Similar in structure but differs in its pharmacokinetic properties.
Tianeptine Sulfate: A slower-releasing formulation with extended duration of action.
Amitriptyline: Another tricyclic antidepressant with different receptor targets and side effect profiles.
Uniqueness: N-Heptanoic Acid Tianeptine Disodium Salt is unique due to its dual mechanism of action involving both glutamate receptor modulation and μ-opioid receptor agonism. This dual action contributes to its efficacy in treating depression and anxiety with fewer side effects compared to other tricyclic antidepressants .
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